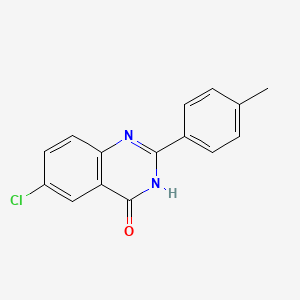

6-Chloro-2-(p-tolyl)quinazolin-4(1H)-one

Description

Properties

CAS No. |

82256-09-5 |

|---|---|

Molecular Formula |

C15H11ClN2O |

Molecular Weight |

270.71 g/mol |

IUPAC Name |

6-chloro-2-(4-methylphenyl)-3H-quinazolin-4-one |

InChI |

InChI=1S/C15H11ClN2O/c1-9-2-4-10(5-3-9)14-17-13-7-6-11(16)8-12(13)15(19)18-14/h2-8H,1H3,(H,17,18,19) |

InChI Key |

PMTSKWDXZKEUDY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Iodine-Catalyzed Method

Procedure :

-

Reagents :

-

2-Amino-5-chlorobenzamide (1 mmol)

-

p-Tolualdehyde (1.1 mmol)

-

Iodine (1 mmol)

-

Ethanol (20 mL)

-

-

Steps :

-

Reflux the mixture at 80°C for 5 hours.

-

Cool, filter, and wash with cold ethanol.

-

Purify via recrystallization (ethanol).

-

| Parameter | Value |

|---|---|

| Reaction Time | 5 hours |

| Temperature | 80°C |

| Catalyst | Iodine |

| Solvent | Ethanol |

Mechanism :

Na₂S₂O₅-Mediated Method

Procedure :

-

Reagents :

-

2-Amino-5-chlorobenzamide (1 mmol)

-

p-Tolualdehyde (1.1 mmol)

-

Sodium metabisulfite (Na₂S₂O₅, 1.5 mmol)

-

DMF (10 mL)

-

-

Steps :

-

Heat at 100°C for 5 hours under stirring.

-

Pour into ice-water, filter, and dry.

-

Purify via column chromatography (hexane/ethyl acetate).

-

| Parameter | Value |

|---|---|

| Reaction Time | 5 hours |

| Temperature | 100°C |

| Additive | Na₂S₂O₅ |

| Solvent | DMF |

Advantage : Transition-metal-free, suitable for large-scale synthesis.

One-Pot Synthesis Using Cerium-Based Catalysts

Procedure :

-

Reagents :

-

2-Amino-5-chlorobenzamide (1 mmol)

-

p-Tolualdehyde (1.1 mmol)

-

[Ce(L-Pro)₂]₂(Oxa) (5 mol%)

-

Ethanol (10 mL)

-

-

Steps :

-

Stir at 50–55°C for 4.5 hours.

-

Filter the catalyst, concentrate, and recrystallize (ethanol).

-

| Parameter | Value |

|---|---|

| Reaction Time | 4.5 hours |

| Temperature | 50–55°C |

| Catalyst | [Ce(L-Pro)₂]₂(Oxa) |

| Solvent | Ethanol |

Mechanism :

Phosphorus Oxychloride-Mediated Chlorination

Procedure :

-

Reagents :

-

2-(p-Tolyl)quinazolin-4(3H)-one (1 mmol)

-

Phosphorus oxychloride (POCl₃, 5 mmol)

-

DMF (5 mL)

-

-

Steps :

-

Reflux at 120°C for 2 hours.

-

Quench with ice-water, adjust pH to 7 with NaOH.

-

Extract with dichloromethane and purify.

-

| Parameter | Value |

|---|---|

| Reaction Time | 2 hours |

| Temperature | 120°C |

| Chlorinating Agent | POCl₃ |

| Solvent | DMF |

Note : Requires pre-synthesis of 2-(p-tolyl)quinazolin-4(3H)-one, making it a two-step process.

Comparative Analysis of Methods

| Method | Yield (%) | Catalyst/Reagent | Solvent | Scalability |

|---|---|---|---|---|

| Iodine-Catalyzed | 83 | I₂ | Ethanol | High |

| Na₂S₂O₅-Mediated | 78 | Na₂S₂O₅ | DMF | Moderate |

| Cerium-Catalyzed | 89 | [Ce(L-Pro)₂]₂(Oxa) | Ethanol | High |

| POCl₃ Chlorination | 85 | POCl₃ | DMF | Low |

Insights :

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(p-tolyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

Substitution: The chlorine atom at the 6th position can be substituted with other functional groups, such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines.

Major Products

Oxidation: Quinazolinone derivatives with higher oxidation states.

Reduction: Dihydroquinazolinone derivatives.

Substitution: Substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that 6-Chloro-2-(p-tolyl)quinazolin-4(1H)-one exhibits significant anticancer properties. Its mechanism involves inhibition of key signaling pathways associated with tumor growth.

- Mechanism of Action :

- The compound acts as an inhibitor of tyrosine kinases, crucial for cell proliferation and survival.

- It has shown inhibitory activity against proteins such as epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), which are pivotal in cancer progression.

Case Study Example :

A study demonstrated that derivatives of this compound exhibited IC50 values as low as 0.173 µM against CDK2, indicating strong potential for development into targeted cancer therapies .

| Activity Type | Compound | IC50 Value (µM) | Target Enzyme/Cell Line |

|---|---|---|---|

| Cytotoxicity | Quinazolin derivative | 0.20 - 0.84 | MCF7 |

| Tyrosine Kinase Inhibition | Quinazolin derivative | 0.173 | CDK2 |

Antimicrobial Properties

This compound and its derivatives are being investigated for their antimicrobial efficacy against various bacterial strains.

- Mechanism : The compound's structure allows it to interact with bacterial enzymes, potentially disrupting their function and leading to cell death.

Research Insights :

While specific data on this compound's antimicrobial activity is limited, related quinazolinone derivatives have shown promising results against a range of pathogens, suggesting a broader application in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinones like this compound is significantly influenced by structural modifications:

- Substituent Effects : Variations at positions 6 and 8 of the quinazoline ring can enhance or diminish potency against target enzymes.

- Amine Group Influence : The nature of substituents on the amine group affects biological activity; different phenyl substitutions yield varying levels of potency against cancer cell lines.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(p-tolyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and p-tolyl group enhance its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- 6-Chloro-2-morpholinoquinazolin-4-amine

- 6-Chloro-2-(4-methylphenyl)quinazolin-4-amine

- 6-Chloro-2-(p-tolyl)quinazolin-4-amine

Uniqueness

6-Chloro-2-(p-tolyl)quinazolin-4(1H)-one is unique due to the specific arrangement of the chlorine atom and p-tolyl group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Biological Activity

6-Chloro-2-(p-tolyl)quinazolin-4(1H)-one is a synthetic compound belonging to the quinazolinone family, which has attracted considerable attention due to its diverse biological activities. This compound features a quinazoline core with a chloro substituent and a para-tolyl group, contributing to its pharmacological properties. Research has shown that quinazolinones exhibit various biological effects, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of this compound is C13H10ClN2O. The presence of the chlorine atom at position 6 and the para-tolyl moiety enhances its potential for biological interactions. The structural characteristics can influence its reactivity and selectivity towards biological targets.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of quinazolinone derivatives, including this compound. For instance, research indicates that derivatives with similar structures have shown significant inhibitory effects against various cancer cell lines, including MGC-803 (gastric cancer), Bcap-37 (breast cancer), and PC3 (prostate cancer) cells. In vitro assays demonstrated that certain derivatives could induce apoptosis in these cell lines, suggesting their potential as anticancer agents .

Table 1: Anticancer Activity of Quinazolinone Derivatives

| Compound Name | Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|---|

| This compound | MGC-803 | TBD | TBD |

| 5a | MGC-803 | 10 | 31.7 |

| 5f | Bcap-37 | TBD | 21.9 |

Antimicrobial Activity

Quinazolinones are also noted for their antimicrobial properties. Studies have shown that compounds within this class can exhibit activity against various bacterial strains. The unique structural features of this compound may enhance its interactions with microbial targets, although specific data on its antimicrobial efficacy is still limited .

Inhibition of Drug Resistance Proteins

Research has highlighted the ability of quinazolinone derivatives to inhibit breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp). These proteins are known to contribute to multidrug resistance in cancer therapy, making their inhibition a critical area of study. Compounds similar to this compound have been identified as potential inhibitors, suggesting that this compound may also exhibit similar properties .

Case Studies

A specific study focused on the synthesis and biological evaluation of various quinazolinone derivatives, including those with structural similarities to this compound. The findings indicated that these compounds exhibited promising anticancer activity and could serve as templates for developing more potent agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Chloro-2-(p-tolyl)quinazolin-4(1H)-one, and what critical reaction parameters influence yield and purity?

- Answer : The compound is typically synthesized via condensation reactions involving substituted benzaldehydes and thioacetates, followed by hydrogenation or cyclization steps. For example, describes reacting 4-chlorobenzaldehyde with methyl thioacetate to form intermediates, which are hydrogenated to yield the target product . Key parameters include temperature control (80–120°C for condensation), catalyst selection (e.g., Pd/C for hydrogenation), and reaction time (6–12 hours). Impurities often arise from incomplete cyclization or residual solvents, necessitating purification via recrystallization or column chromatography .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity by identifying aromatic protons and substituents. Infrared (IR) spectroscopy detects functional groups like C=O (1670–1680 cm⁻¹) and C-Cl (600–700 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) by quantifying residual solvents or byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : Conduct reactions in a fume hood to prevent inhalation of dust or vapors. Use personal protective equipment (gloves, lab coat, goggles) to avoid skin/eye contact. Storage should comply with flammability and incompatibility guidelines (e.g., separate from oxidizing agents). Always review the Safety Data Sheet (SDS) for spill management and first-aid measures (e.g., rinsing with water for accidental exposure) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during the synthesis of quinazolinone derivatives?

- Answer : Byproduct suppression requires solvent optimization (e.g., DMF for solubility vs. ethanol for greener synthesis), catalyst screening (e.g., microwave-assisted reactions reduce time and side products), and stoichiometric tuning. highlights microwave irradiation to enhance reaction efficiency (yield increase by 15–20%) and reduce polymerization byproducts . Post-reaction analysis via TLC or GC-MS helps identify and address side reactions.

Q. What strategies resolve contradictions in biological activity data across studies involving quinazolinone derivatives?

- Answer : Discrepancies often arise from assay variability (e.g., cell line sensitivity, incubation time). Standardize protocols using validated cell lines (e.g., MCF-7 for antiproliferative studies) and replicate experiments with independent batches. Meta-analysis of SAR data can distinguish structural contributions (e.g., chloro vs. methyl substituents) from methodological artifacts .

Q. How can computational chemistry methods predict the reactivity or interactions of this compound?

- Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking simulations (e.g., AutoDock Vina) model interactions with biological targets like kinases or DNA topoisomerases. applied DFT to analyze crystal packing and hydrogen-bonding networks in related quinazolinones .

Q. What experimental approaches establish structure-activity relationships (SAR) for quinazolinone-based compounds?

- Answer : Systematic substitution at the 2- and 6-positions (e.g., aryl, alkyl, heterocyclic groups) followed by bioactivity testing (e.g., IC₅₀ determination) identifies critical pharmacophores. synthesized 1,3,4-oxadiazole derivatives and correlated substituent electronegativity with antiproliferative potency against cancer cells .

Q. How do researchers validate the identity and purity of synthesized quinazolinones, and what common impurities arise?

- Answer : Identity is confirmed via cross-validation of NMR, IR, and HRMS data. Purity is assessed using HPLC (≥95% peak area). Common impurities include unreacted intermediates (e.g., 4-chlorobenzaldehyde residues) or dimerization byproducts. Recrystallization in ethanol or acetonitrile effectively removes polar impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.